2-Methoxyethyl benzenesulfonate

Beschreibung

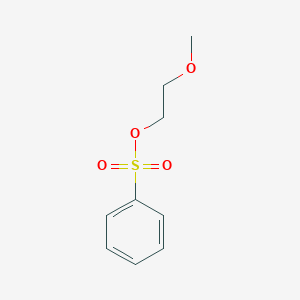

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxyethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-7-8-13-14(10,11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSSWKSMRLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67584-43-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylsulfonyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67584-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60458346 | |

| Record name | 2-METHOXYETHYL BENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-08-4 | |

| Record name | 2-METHOXYETHYL BENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxyethyl Benzenesulfonate

Established Preparative Routes

The most common and direct method for synthesizing 2-Methoxyethyl benzenesulfonate (B1194179) involves the reaction between benzenesulfonyl chloride and 2-methoxyethanol (B45455). This process is a classic example of esterification, where an alcohol reacts with a sulfonyl chloride to form a sulfonate ester.

Reaction of Benzenesulfonyl Chloride with 2-Methoxyethanol

The core of the synthesis is the nucleophilic attack of the hydroxyl group of 2-methoxyethanol on the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction results in the formation of 2-Methoxyethyl benzenesulfonate and hydrochloric acid as a byproduct.

Role of Basic Conditions in Ester Formation

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, the reaction is typically carried out in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves a dual purpose. Firstly, it acts as a scavenger for the generated HCl, preventing it from protonating the starting alcohol and rendering it non-nucleophilic. Secondly, the base can act as a catalyst by activating the sulfonyl chloride, making it more susceptible to nucleophilic attack. The use of a base is crucial for achieving high yields of the desired ester.

Temperature Control and Anhydrous Conditions

Careful control of the reaction temperature is essential for a successful synthesis. The reaction is often initiated at a low temperature (e.g., 0-5 °C) to manage the initial exothermic reaction between the sulfonyl chloride and the alcohol/base mixture. Subsequently, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.

Furthermore, the reaction must be conducted under anhydrous (water-free) conditions. The presence of water is detrimental as benzenesulfonyl chloride can readily hydrolyze to form benzenesulfonic acid, which is unreactive towards the alcohol and leads to a decrease in the yield of the desired ester. Therefore, the use of dry solvents and reagents is imperative.

Purification Strategies

Following the completion of the reaction, the crude product is a mixture containing the desired this compound, the hydrochloride salt of the base used, and any unreacted starting materials or side products. Therefore, a multi-step purification process is necessary to isolate the pure ester.

Solvent Extraction Techniques

Solvent extraction, also known as liquid-liquid extraction, is a primary method for the initial purification of this compound. organomation.com This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. organomation.com The crude reaction mixture is often diluted with an organic solvent, such as diethyl ether or ethyl acetate, and then washed sequentially with water and a dilute aqueous acid solution. The water wash removes the water-soluble hydrochloride salt, while the acid wash removes any remaining basic catalyst. A final wash with a saturated sodium bicarbonate solution may be employed to neutralize any residual acidic impurities. youtube.com The organic layer, containing the desired ester, is then separated, dried over an anhydrous drying agent like sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude ester. tjnpr.org

Chromatographic Purification Methods

For obtaining highly pure this compound, particularly for applications with stringent purity requirements, chromatographic techniques are employed. google.comwaters.com Column chromatography is a common method where the crude product is passed through a stationary phase, such as silica (B1680970) gel or alumina, using a suitable solvent system (eluent). organomation.com The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation.

Recrystallization Techniques

Recrystallization is a fundamental purification technique for solid organic compounds based on differential solubility. libretexts.orgmt.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals. mt.com As the solution cools, the solubility of the compound decreases, leading to crystallization, while impurities remain dissolved in the solvent. libretexts.org

For sulfonate esters like this compound, the choice of solvent is critical. An ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic esters include alcohols, ethyl acetate, and hydrocarbon solvents like hexanes or toluene. A two-solvent system may also be employed, where the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "bad" solvent (in which it is poorly soluble) is slowly added to induce crystallization. illinois.edu The crystal shape and purity can be influenced by factors such as the cooling rate, agitation, and the specific solvent system used. reddit.com For instance, slow cooling tends to produce larger, purer crystals. libretexts.org The purified crystals are typically isolated via vacuum filtration and dried. libretexts.org

Industrial Scale Production Considerations

The industrial production of sulfonate esters like this compound shares common principles with the synthesis of similar compounds, such as methyl benzenesulfonate. A primary method involves the reaction of benzenesulfonyl chloride with an alcohol, in this case, 2-methoxyethanol, often in the presence of a base to neutralize the hydrochloric acid byproduct. periodicchemistry.comyoutube.com

On an industrial scale, several factors are paramount:

Reaction Control: Maintaining optimal temperature is crucial. The reaction of sulfonyl chlorides can be exothermic, necessitating efficient heat management to prevent side reactions and ensure product quality. orgsyn.org

Reagent Handling: Benzenesulfonyl chloride is a corrosive and reactive substance that must be handled with appropriate safety measures. wikipedia.org The choice of reagents and their stoichiometry is optimized for cost-effectiveness and high yield. For example, using a slight excess of the less expensive reagent can drive the reaction to completion.

Purification: Post-reaction workup on an industrial scale must be efficient. This often involves quenching the reaction mixture in water, separating the organic phase, and purifying the product. orgsyn.orggoogle.com Distillation under reduced pressure is a common method for purifying liquid sulfonate esters, while crystallization is used for solid products. orgsyn.org The process aims to be simple, with few steps to maximize yield and practicality for large-scale implementation. researchgate.net

A kinetic study on sulfonate ester formation highlights that the reaction requires high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.comacs.org This suggests that anhydrous conditions are preferable for maximizing yield on an industrial scale.

Alternative Synthetic Approaches and Precursors

While the reaction between benzenesulfonyl chloride and 2-methoxyethanol is a standard route, alternative methods and precursors can be considered for the synthesis of this compound and related compounds.

Derivatives from Sulfonyl Chlorides with 2-Methoxyethyl Functionality

An alternative synthetic strategy involves modifying the sulfonyl chloride precursor itself. Instead of starting with benzene (B151609) or benzenesulfonic acid to create benzenesulfonyl chloride, one could theoretically start with a benzene ring already functionalized with a methoxy (B1213986) group.

For instance, the synthesis could proceed from a precursor like 2-methoxybenzenesulfonyl chloride. sigmaaldrich.comnih.gov This compound could then be reacted with an appropriate alcohol. The synthesis of such substituted sulfonyl chlorides often involves the chlorosulfonation of the corresponding substituted benzene, such as anisole (B1667542) (methoxybenzene). researchgate.net Another approach involves the diazotization of a substituted aniline, like m-anisidine, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. prepchem.com

The following table outlines potential precursors and their corresponding synthetic reactions:

| Precursor 1 | Precursor 2 | Resulting Sulfonate Ester (Example) | Reaction Type |

| Benzenesulfonyl chloride | 2-Methoxyethanol | This compound | Esterification |

| 2-Methoxybenzenesulfonyl chloride | Ethanol | Ethyl 2-methoxybenzenesulfonate | Esterification |

| p-Toluenesulfonyl chloride | 2-Methoxyethanol | 2-Methoxyethyl p-toluenesulfonate | Esterification |

This approach allows for the introduction of various functional groups onto the benzene ring of the sulfonate ester, providing a route to a diverse range of related compounds. The reaction of a substituted sulfonyl chloride with an alcohol generally follows the same mechanism as the standard synthesis, involving nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. youtube.com

Mechanistic and Reactivity Studies of 2 Methoxyethyl Benzenesulfonate

Nucleophilic Substitution Reactions

2-Methoxyethyl benzenesulfonate (B1194179) is an effective substrate for nucleophilic substitution reactions, primarily due to the excellent leaving group capability of the benzenesulfonate anion. These reactions typically proceed via an Sₙ2 mechanism, where the compound acts as an alkylating agent, transferring the 2-methoxyethyl group to a nucleophile. masterorganicchemistry.comyoutube.com

Replacement of the Methoxyethyl Group by Nucleophiles

The carbon atom adjacent to the sulfonate ester oxygen in 2-Methoxyethyl benzenesulfonate is electrophilic and susceptible to attack by a wide range of nucleophiles. This results in the displacement of the benzenesulfonate leaving group and the formation of a new bond between the nucleophile and the 2-methoxyethyl group. youtube.com Because the hydroxyl group of an alcohol is a poor leaving group, converting it to a sulfonate ester like a benzenesulfonate makes it reactive in a manner similar to an alkyl halide. periodicchemistry.compearson.com The reaction accommodates various nucleophiles, leading to a diverse array of products.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Reaction Type |

|---|---|---|

| Ethoxide (CH₃CH₂O⁻) | 1-Ethoxy-2-methoxyethane | Williamson Ether Synthesis |

| Cyanide (CN⁻) | 3-Methoxypropanenitrile | Nitrile Synthesis |

| Azide (N₃⁻) | 1-Azido-2-methoxyethane | Azide Synthesis |

| Iodide (I⁻) | 1-Iodo-2-methoxyethane | Finkelstein-type Reaction |

| Ammonia (NH₃) | 2-Methoxyethanamine | Amine Synthesis |

Influence of the Electron-Withdrawing Sulfonate Group on Reactivity

The benzenesulfonate group is an exceptionally effective leaving group, a property that is central to the reactivity of the molecule in nucleophilic substitutions. youtube.com Its effectiveness stems from its stability as an anion after it has been displaced. The negative charge on the sulfonate anion is delocalized through resonance across the three oxygen atoms, which significantly lowers its basicity and increases its stability. periodicchemistry.comlibretexts.org This high stability makes the conjugate acid, benzenesulfonic acid, a strong acid. Weaker bases are better leaving groups, making the departure of the benzenesulfonate anion from the molecule energetically favorable. libretexts.orglibretexts.org This inherent stability facilitates the cleavage of the C-O bond during the substitution reaction. periodicchemistry.com

Mechanistic Insights into Alkylating Agent Behavior

This compound functions as an alkylating agent by donating its 2-methoxyethyl group to a nucleophilic substrate. Given that the sulfonate group is attached to a primary carbon, the reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com

This mechanism involves a single, concerted step:

A nucleophile attacks the electrophilic carbon atom alpha to the sulfonate ester oxygen.

The attack occurs from the backside of the carbon-leaving group bond.

Simultaneously, the bond between the carbon and the oxygen of the benzenesulfonate group breaks.

This leads to an inversion of stereochemical configuration at the carbon center, if it is chiral.

This behavior is characteristic of alkyl sulfonates, which are widely used as alkylating agents in organic synthesis. youtube.com

Hydrogen Bonding Facilitation by the Methoxyethyl Moiety

The presence of the ether oxygen in the 2-methoxyethyl group can influence the reactivity of the molecule through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgspcmc.ac.in The lone pair of electrons on the ether oxygen can act as an internal nucleophile.

The process unfolds in two steps, each being an Sₙ2 reaction:

The ether oxygen attacks the adjacent carbon atom bearing the benzenesulfonate leaving group, displacing it and forming a cyclic three-membered oxonium ion intermediate. chem-station.com

An external nucleophile then attacks this strained cyclic intermediate, opening the ring.

This participation can lead to an increased reaction rate compared to a similar substrate without the participating ether group. wikipedia.orgspcmc.ac.in Because the mechanism involves two consecutive Sₙ2-like inversions, the net stereochemical outcome is retention of configuration at the reaction center. chem-station.commugberiagangadharmahavidyalaya.ac.in

Oxidation and Reduction Processes

Beyond substitution reactions, this compound can undergo transformations involving oxidation and reduction, leading to the formation of distinct chemical derivatives.

Formation of Derived Chemical Entities

Oxidation: The ether linkage in the 2-methoxyethyl moiety is susceptible to autoxidation, a spontaneous oxidation that occurs in the presence of atmospheric oxygen. ntu.edu.sgjove.comyoutube.com This process proceeds via a free-radical chain mechanism. jove.com The reaction typically occurs at the carbon atom adjacent to the ether oxygen, leading to the formation of hydroperoxides and peroxides. ntu.edu.sgkindai.ac.jp These peroxide derivatives are known to be unstable and potentially explosive upon heating or concentration. jove.comrsc.org

Reduction: The sulfonate ester linkage can be cleaved under reductive conditions. While many sulfonate esters are stable, specific reagents can effect their reduction. For instance, specially designed sulfonate esters can be cleaved under mild reducing conditions, such as those found physiologically with glutathione, to release the free sulfonate. nih.govrsc.org The application of stronger reducing agents would also be expected to cleave the ester. A plausible outcome of reduction with a powerful reducing agent like lithium aluminum hydride would be the cleavage of the sulfur-oxygen bond to yield 2-methoxyethanol (B45455) and products derived from the reduction of the benzenesulfonyl group.

Table 2: Potential Products from Oxidation and Reduction

| Process | Reagent / Condition | Derived Chemical Entity |

|---|---|---|

| Oxidation | O₂ (air), light/time | 2-Methoxy-1-(phenylsulfonyloxy)ethyl hydroperoxide |

| Reduction | Mild reducing agents (e.g., specific thiols) | Benzenesulfonate anion, various organic fragments |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | 2-Methoxyethanol, benzenesulfinic acid (or further reduced species) |

Electrophilic Aromatic Substitution on the Benzenesulfonate Moiety

The benzenesulfonate moiety of this compound can undergo electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.comlibretexts.org The sulfonic ester group (-SO₃R) attached to the benzene ring significantly influences the reactivity and the regioselectivity of the substitution.

The sulfonate group is a strong electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which pulls electron density away from the aromatic ring. youtube.comyoutube.com Consequently, the benzene ring in this compound is deactivated towards electrophilic attack, meaning it is less reactive than benzene itself. libretexts.orgyoutube.com

This deactivating nature of the sulfonate group also governs the position at which incoming electrophiles will substitute on the aromatic ring. The sulfonate group is a meta-director. youtube.com This means that electrophilic substitution will predominantly occur at the carbon atoms positioned meta to the point of attachment of the benzenesulfonate group. This directorial effect can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. youtube.com When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonate group. This is a highly destabilized arrangement. youtube.com In contrast, when the attack is at the meta position, the positive charge is delocalized over three other carbon atoms, avoiding the carbon attached to the sulfonate group. youtube.com This results in a more stable intermediate, and therefore, the meta substitution product is favored.

A study using Molecular Electron Density Theory (MEDT) on the nitration of benzenesulfonic acid, a closely related compound, supports this observation. The study found that while the SO₃H group only slightly polarizes the aromatic electron density, it significantly deactivates the ring towards the EAS reaction. The calculated regioisomeric distribution favored the meta product, which was attributed to the slight polarization of the ring's electron density and weak steric repulsion in the ortho position, rather than solely the stability of resonance structures. rsc.org

Common electrophilic aromatic substitution reactions include nitration (with a mixture of nitric and sulfuric acid to generate the NO₂⁺ electrophile) and sulfonation (with fuming sulfuric acid to generate SO₃). wikipedia.orglibretexts.orglibretexts.org For this compound, these reactions would be expected to yield the corresponding meta-substituted products.

Comparison of Reactivity with Related Organosulfonates

The reactivity of this compound can be better understood by comparing it with other related organosulfonate compounds. These comparisons highlight the influence of the substituent groups on the chemical behavior of the molecule.

Differentiation from Methyl 2-(Methylthio)benzenesulfonate Rearrangements

A notable point of differentiation in reactivity is the rearrangement observed in methyl 2-(methylthio)benzenesulfonate. This compound undergoes a thermally induced rearrangement to form the zwitterionic 2-(dimethyl-sulfonium)benzenesulfonate. ias.ac.in Studies have shown that this rearrangement proceeds through an intermolecular methyl transfer, even in the crystalline state. ias.ac.in This reaction is specific to the presence of the methylthio group at the ortho position, which can be methylated by another molecule.

In contrast, this compound does not have a nucleophilic group in the ortho position that could participate in a similar intramolecular or intermolecular rearrangement. The methoxy (B1213986) group in the 2-methoxyethyl ester portion of the molecule is not positioned to facilitate such a rearrangement on the aromatic ring. Therefore, the characteristic reactivity of this compound does not include this type of thermal rearrangement.

Distinction from Sulfonyl Fluorides (e.g., Deoxo-Fluor)

A significant distinction in reactivity exists between sulfonate esters like this compound and sulfonyl fluorides. Sulfonyl fluorides are recognized for their unique combination of stability and reactivity, often termed "sleeping beauties" because they can be selectively activated to react in a desired manner. nih.govacs.org

One of the most well-known sulfonyl fluorides is Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor. commonorganicchemistry.comthieme-connect.com Deoxo-Fluor is a powerful nucleophilic fluorinating agent. commonorganicchemistry.comresearchgate.net Its primary role in organic synthesis is to convert alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides. thieme-connect.comorganic-chemistry.org The reaction mechanism involves nucleophilic attack by the alcohol or carbonyl oxygen on the sulfur atom of Deoxo-Fluor, followed by the transfer of a fluorine atom.

This reactivity is fundamentally different from that of this compound. While both are organosulfur compounds, their reaction pathways diverge significantly. The sulfonate ester functionality in this compound makes it a good leaving group in nucleophilic substitution reactions at the ethyl group, and the benzene ring undergoes electrophilic aromatic substitution as described previously. periodicchemistry.com It does not, however, act as a fluorinating agent.

The reactivity of sulfonyl fluorides has been profiled for their use in chemical biology, where they can covalently modify nucleophilic amino acid residues in proteins. enamine.netnih.gov This again highlights their role as electrophilic partners for nucleophiles at the sulfur atom, a reactivity profile distinct from the typical reactions of a benzenesulfonate ester.

The table below summarizes the key differences in reactivity between these classes of compounds.

| Feature | This compound | Methyl 2-(Methylthio)benzenesulfonate | Sulfonyl Fluorides (e.g., Deoxo-Fluor) |

| Primary Reactivity | Electrophilic aromatic substitution on the ring; Nucleophilic substitution at the ethyl group. rsc.orgperiodicchemistry.com | Intermolecular methyl transfer rearrangement. ias.ac.in | Nucleophilic fluorination of alcohols and carbonyls. commonorganicchemistry.comthieme-connect.comresearchgate.net |

| Role of Sulfur Moiety | Electron-withdrawing, meta-directing group; Good leaving group. youtube.comperiodicchemistry.com | Participates in rearrangement. ias.ac.in | Reactive center for nucleophilic attack leading to fluorination. organic-chemistry.org |

| Typical Reagents | Electrophiles (e.g., NO₂⁺, SO₃) for ring substitution; Nucleophiles for side-chain substitution. wikipedia.orgperiodicchemistry.com | Heat. ias.ac.in | Alcohols, aldehydes, ketones. thieme-connect.com |

Applications in Advanced Organic Synthesis

Role as a Methylation Agent

The function of 2-Methoxyethyl benzenesulfonate (B1194179) as a methylation agent is not a commonly reported application. While benzenesulfonate esters can act as alkylating agents, specific data on the use of the 2-methoxyethyl variant for methylation is not available.

There is no specific evidence in the reviewed literature of 2-Methoxyethyl benzenesulfonate being used for the methylation of phenolic compounds. General methods for the alkylation of phenols often involve reagents like alkyl sulfates, halides, or other sulfonates, but the specific use of this compound for this purpose is not described.

The N-methylation of nitrogen-containing heterocycles is a crucial transformation in medicinal chemistry. However, the scientific literature does not provide specific examples or studies where this compound is employed as the methylating agent for these substrates.

The synthesis of theobromine (B1682246) typically involves the methylation of 3-methylxanthine. A review of various patented and published synthetic routes for theobromine reveals the use of other methylating agents such as dimethyl sulfate (B86663) and methyl benzenesulfonate. kit.edugoogle.com There is no specific mention of this compound being utilized for the synthesis of theobromine. google.comrsc.orggoogle.comnih.gov

Function as an Intermediate in Polymer Chemistry

The role of this compound as an intermediate in polymer chemistry is not well-documented. While related compounds, such as 2-methoxyethyl acrylate, are used in polymer synthesis, the specific contributions of the benzenesulfonate compound are not detailed in the available literature.

There is no specific information available on the use of this compound to introduce functional groups into polymer backbones. Techniques for polymer functionalization often involve grafting monomers onto existing polymer chains, but the use of this specific benzenesulfonate has not been reported.

Information regarding the use of this compound to enhance polymer solubility and reactivity is not present in the scientific literature. While the incorporation of certain functional groups can modify these properties, the specific impact of this compound has not been studied or reported.

Exploration in Pharmaceutical Formulation Intermediates

While direct and extensive documentation on the use of this compound as a pharmaceutical formulation intermediate is not broadly available in public literature, its structural analogs and the general reactivity of sulfonate esters strongly suggest its potential in this area. Sulfonate esters, such as the closely related 2-ethoxyethyl 4-methylbenzenesulfonate (B104242), are recognized for their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-ethoxyethyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of Bilastine, an antihistamine medication used to treat allergic conditions like rhinitis and urticaria. watson-int.com In such syntheses, the sulfonate acts as an excellent leaving group, facilitating the introduction of the 2-ethoxyethyl moiety onto a target molecule.

Given the similar reactivity, this compound can be logically inferred to serve a comparable function. The 2-methoxyethyl group can be a crucial structural component in various biologically active molecules. The compound's ability to introduce this group makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates. The benzenesulfonate portion of the molecule makes the 2-methoxyethyl group readily transferable to nucleophiles, a common strategy in the assembly of complex pharmaceutical compounds.

Contribution to the Synthesis of Diverse Organic Molecules

This compound's role as an alkylating agent extends to the synthesis of a wide range of organic molecules, including esters, ethers, and various heterocyclic systems. Its reactivity is centered on the electrophilic nature of the carbon atom adjacent to the sulfonate ester group, making it susceptible to attack by nucleophiles.

The formation of esters and ethers represents a fundamental transformation in organic synthesis, and this compound can be employed in these reactions.

Ester Formation:

While direct literature specifically detailing the use of this compound for esterification is not abundant, the reactivity of analogous sulfonate esters provides a strong basis for this application. For example, 2-ethoxyethyl 4-methylbenzenesulfonate is known to undergo esterification reactions with alcohols. smolecule.com This suggests that this compound can react with carboxylates (the conjugate bases of carboxylic acids) to form 2-methoxyethyl esters. The reaction would proceed via a nucleophilic substitution mechanism where the carboxylate anion attacks the electrophilic carbon of the 2-methoxyethyl group, displacing the benzenesulfonate leaving group.

Ether Formation:

The synthesis of ethers, particularly aryl ethers, can be effectively achieved using this compound. The Williamson ether synthesis, a long-established and reliable method, typically involves the reaction of an alkoxide or a phenoxide with an alkyl halide. However, alkyl sulfonates are excellent alternatives to alkyl halides in this reaction. alfa-chemistry.com

In this context, a phenol (B47542) can be deprotonated with a suitable base to form a phenoxide ion. This phenoxide, being a potent nucleophile, can then react with this compound to form a 2-methoxyethyl aryl ether. The general reaction is depicted below:

Step 1: Deprotonation of Phenol: Ar-OH + Base → Ar-O⁻

Step 2: Nucleophilic Attack: Ar-O⁻ + CH₃OCH₂CH₂OSO₂Ph → Ar-O-CH₂CH₂OCH₃ + PhSO₃⁻

This method is particularly useful for the synthesis of ethers from phenols, which are common substructures in many natural products and pharmaceutical compounds.

Carbamic acid derivatives are an important class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov While direct examples of the use of this compound in the synthesis of carbamic acid derivatives are not readily found in the literature, its properties as an alkylating agent suggest a potential synthetic route.

A plausible approach would involve the N-alkylation of an amine with this compound, followed by reaction with a source of the carbamoyl (B1232498) group. Amines are nucleophilic and can react with alkylating agents like this compound to form secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.com

A general two-step pathway to a specific class of carbamic acid derivatives could be envisioned:

Step 1: N-Alkylation of an Amine: R-NH₂ + CH₃OCH₂CH₂OSO₂Ph → R-NH-CH₂CH₂OCH₃

Step 2: Carbamoylation: The resulting N-(2-methoxyethyl)amine can then be reacted with a suitable reagent, such as an isocyanate or a chloroformate, to introduce the carbamate (B1207046) functionality. For instance, reaction with an isocyanate (R'-NCO) would yield a urea (B33335) derivative, which is a subclass of carbamic acid derivatives. A more direct route to a carbamate would involve reaction with a chloroformate (ClCOOR'').

This hypothetical pathway demonstrates the potential of this compound to contribute to the synthesis of complex carbamic acid derivatives by providing the N-(2-methoxyethyl) building block.

The preparation of 2-methoxyethoxy-benzenes is a direct application of the ether synthesis methodology described in section 4.4.1. These compounds are a specific class of aryl ethers. The synthesis involves the O-alkylation of a phenol with a reagent that can deliver the 2-methoxyethyl group. This compound is an ideal candidate for this transformation due to the excellent leaving group ability of the benzenesulfonate anion. wikipedia.org

The reaction involves treating a phenol with a base to generate the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound.

General Reaction Scheme:

This reaction provides a straightforward and efficient method for the synthesis of various substituted 2-methoxyethoxy-benzenes, which can be valuable intermediates in the synthesis of more complex molecules.

Currently, there is no available information in the reviewed scientific literature that directly links the use of this compound or its immediate derivatives to the synthesis of pyrazines. Pyrazine synthesis typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While various synthetic methodologies exist for the preparation of substituted pyrazines, the involvement of this compound as a reactant or precursor has not been documented.

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. nih.gov The alkylation of the benzimidazole (B57391) ring system is a common strategy to modify its properties and to synthesize precursors for N-heterocyclic carbenes (NHCs). This compound serves as an effective alkylating agent for this purpose.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be alkylated with suitable electrophiles. The reaction of a benzimidazole with this compound, typically in the presence of a base, leads to the formation of N-(2-methoxyethyl)benzimidazole. google.comjbarbiomed.com Depending on the reaction conditions and the starting benzimidazole, the alkylation can occur at either the N1 or N3 position.

Formation of N-substituted Benzimidazoles:

Furthermore, the resulting N-alkylated benzimidazole can be further alkylated to form a 1,3-disubstituted benzimidazolium salt. nih.govresearchgate.netbiointerfaceresearch.com These salts are important as ionic liquids and as precursors to N-heterocyclic carbenes, which are widely used as ligands in organometallic catalysis.

Formation of Benzimidazolium Salts:

(where R-X is another alkylating agent)

Alternatively, a benzimidazole can be dialkylated in a one-pot reaction or a stepwise manner using two equivalents of an alkylating agent, which could include this compound, to yield a symmetrical or unsymmetrical benzimidazolium salt.

The use of this compound in this context provides a reliable method for introducing the 2-methoxyethyl group onto the benzimidazole core, thereby enabling the synthesis of a diverse range of derivatives with potential applications in catalysis and materials science.

Relevance in Trifluoromethylated Compounds

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. While direct evidence of this compound's use in trifluoromethylation is not prominent in existing literature, its potential role can be inferred from general synthetic methodologies.

One plausible application involves its use as a precursor for introducing the 2-methoxyethyl group into a molecule that is subsequently targeted for trifluoromethylation. The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. For instance, an alcohol could be converted to its corresponding 2-methoxyethyl ether using this compound. This ether could then undergo trifluoromethylation at another site on the molecule.

Furthermore, research into trifluoromethylation often involves the development of novel reagents and substrates. While reagents like trifluoromethyl sulfones and trifluoromethane (B1200692) are more commonly cited, the unique electronic and steric properties of the 2-methoxyethyl group could make substrates derived from this compound valuable in studying the scope and mechanisms of new trifluoromethylation reactions.

Application in Ligand Synthesis

The 2-methoxyethyl group is a common structural motif in the design of ligands for various applications, including catalysis and therapeutic agents. Its presence can influence the solubility, conformational flexibility, and metal-binding properties of a ligand. The synthesis of such ligands often requires the introduction of the 2-methoxyethyl group, a process where this compound can serve as a key reagent.

The benzenesulfonate portion of the molecule functions as an effective leaving group, allowing for the facile transfer of the 2-methoxyethyl group to a nucleophilic atom (such as oxygen, nitrogen, or sulfur) on a ligand scaffold. This type of reaction, a Williamson ether synthesis or its analogue, is a fundamental and widely used transformation in organic chemistry.

For example, in the synthesis of modified nucleosides for therapeutic oligonucleotides, the 2'-hydroxyl group of a sugar moiety is often alkylated. Research has demonstrated the synthesis of 2'-O-(2-methoxyethyl) pyrimidine (B1678525) and other nucleoside derivatives. nih.gov While specific examples might utilize different alkylating agents, the use of this compound would be a chemically sound and efficient method to achieve this transformation. The general reaction is depicted below:

Table 1: Hypothetical Synthesis of a 2-Methoxyethylated Ligand Precursor

| Reactant 1 | Reactant 2 | Product | Purpose of 2-Methoxyethyl Group |

|---|

Use in Pesticidal Function Molecules and Intermediates

The development of novel pesticides is crucial for modern agriculture. The molecular architecture of these compounds is carefully designed to target specific biological pathways in pests while minimizing harm to non-target organisms and the environment. Although direct applications of this compound in commercially significant pesticides are not widely reported, its potential as a synthetic intermediate is considerable.

Many bioactive molecules, including some with pesticidal properties, contain ether linkages and flexible side chains. The 2-methoxyethyl group can be incorporated to optimize the physical and biological properties of a pesticide, such as its uptake, transport, and metabolic stability within the target pest. The role of this compound would be to provide this valuable structural unit.

For instance, in the synthesis of complex insecticidal compounds, a key step might involve the alkylation of a phenol or an amine. This compound would be an ideal reagent for this purpose, offering high reactivity and yielding the desired 2-methoxyethylated intermediate. This intermediate could then be further elaborated to the final pesticidal molecule. The modular nature of this synthetic approach allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies, a critical component of pesticide discovery.

Spectroscopic and Analytical Characterization

The structural elucidation and analytical quantification of 2-Methoxyethyl benzenesulfonate (B1194179) are accomplished through a variety of sophisticated techniques. These methods provide detailed information about the compound's atomic arrangement and allow for the detection of trace-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, and for 2-Methoxyethyl benzenesulfonate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in its structure. The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the downfield region, approximately between 7.43 and 7.97 ppm. The protons of the ethyl group and the methoxy (B1213986) group will also show characteristic shifts and coupling patterns. For comparison, in the related compound ethyl benzenesulfonate, the aromatic protons appear in a similar region, while the ethyl group protons exhibit specific shifts at approximately 4.12 ppm (quartet, -OCH2-) and 1.29 ppm (triplet, -CH3). chemicalbook.com

¹H NMR Data for Benzenesulfonate Derivatives

| Compound | Proton Assignment | Chemical Shift (ppm) | Solvent | Spectrometer Frequency |

|---|---|---|---|---|

| Ethyl benzenesulfonate | Aromatic (m) | 7.43 - 7.97 | CDCl₃ | 90 MHz |

| Ethyl benzenesulfonate | -OCH₂- (q) | 4.12 | CDCl₃ | 90 MHz |

| Ethyl benzenesulfonate | -CH₃ (t) | 1.29 | CDCl₃ | 90 MHz |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a related compound, methyl benzenesulfonate, the carbon atoms of the benzene ring show signals at approximately 128.9 ppm and 133.5 ppm. chemicalbook.com The carbon attached to the sulfur atom is typically found further downfield. In another example, the carbons of a benzenesulfonic acid derivative showed signals across a range including 117.15 to 151.54 ppm. researchgate.net For this compound, one would expect to see distinct signals for the two carbons of the methoxyethyl group in addition to the aromatic carbons.

¹³C NMR Data for Benzenesulfonate Derivatives

| Compound | Carbon Assignment | Chemical Shift (ppm) |

|---|---|---|

| Methyl benzenesulfonate | Aromatic CH | 128.9 |

| Methyl benzenesulfonate | Aromatic C-S | 133.5 |

| 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid | Aromatic/Functional Group Carbons | 117.15 - 151.54 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a benzenesulfonate ester will prominently feature strong absorption bands corresponding to the sulfonate group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C-O stretching vibration of the ester linkage would also be present. For comparison, the IR spectrum of the related compound (2-Methoxyethyl)benzene shows characteristic peaks, but lacks the strong sulfonate absorptions. nist.govchemicalbook.com

Characteristic IR Absorption Frequencies for Sulfonates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1350 - 1370 |

| S=O | Symmetric Stretch | 1160 - 1180 |

| C-O | Stretch | ~1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

LC-MS is a widely used technique for the analysis of non-volatile compounds like sulfonate esters. In LC-MS analysis, the compound is first separated by liquid chromatography and then detected by a mass spectrometer. This technique is particularly useful for identifying and quantifying compounds in complex mixtures. For instance, LC-MS methods have been developed for the determination of various sulfonate esters in pharmaceutical substances. nih.gov The ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), plays a crucial role in the sensitivity and specificity of the analysis. nih.govnih.gov

For the detection and quantification of trace-level impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with a triple quadrupole (QQQ) mass analyzer, offers exceptional sensitivity and selectivity. almacgroup.com This technique utilizes multiple reaction monitoring (MRM) to filter for specific precursor-to-product ion transitions, which significantly reduces background noise and enhances the signal for the target analyte. nih.gov Methods using LC-MS/MS have been developed for the simultaneous determination of multiple sulfonate ester impurities in pharmaceuticals, achieving limits of detection (LOD) in the low ng/mL range. nih.gov For benzenesulfonates, LODs can be as low as 1 to 2 ng/mL. nih.gov The accuracy and precision of these methods are typically validated according to regulatory guidelines, with recoveries often falling within the 90-110% range. nih.govshimadzu.com

Other Spectroscopic Techniques for Solutions and Impurity Detection

Beyond the advanced chromatographic-mass spectrometric methods, other spectroscopic techniques play a vital role in the characterization of this compound and the detection of impurities. saylor.org Techniques such as Ultraviolet-Visible (UV/Vis) spectroscopy can be used for quantitative analysis, especially when coupled with liquid chromatography (HPLC-UV). nih.govresearchgate.net While not as specific as mass spectrometry, UV detection is a robust and widely used method for routine analysis.

For the detection of specific impurities, particularly genotoxic impurities (GTIs), highly sensitive methods are required. sci-hub.se Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using atmospheric pressure chemical ionization (APCI) has been shown to be a stable and sensitive technique for the determination of sulfonate ester impurities. nih.gov This method can simultaneously determine various methyl, ethyl, and other alkyl esters of methanesulfonate, benzenesulfonate, and p-toluenesulfonate. nih.gov

Table 3: LC-MS/MS Parameters for Sulfonate Ester Impurity Analysis

| Parameter | Condition | Reference |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Vaporizer Temperature | 300°C | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, sulfur) in the this compound molecule. chemaxon.com This fundamental technique is used to confirm the empirical formula of the compound. The experimentally determined weight percentages of each element are compared with the theoretical values calculated from the molecular formula, C₉H₁₂O₃S. chemaxon.comsigmaaldrich.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₂O₃S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 53.98 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.97 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.01 |

| Total | 200.252 | 100.00 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Modeling of Molecular Structure and Reactivity

The molecular structure and reactivity of organic compounds like 2-Methoxyethyl benzenesulfonate (B1194179) are extensively studied using a variety of computational methods. Quantum mechanics (QM) based approaches are central to understanding the electronic structure, geometry, and energetic properties of the molecule.

Detailed investigations into the reactivity of similar compounds, such as those involved in methyl-transfer reactions, utilize a hierarchy of computational techniques. nih.gov Methodologies like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and high-accuracy composite methods like Complete Basis Set (CBS-QB3) are employed to calculate the energetics of reactions. nih.govresearchgate.net For instance, in studying related sulfonium (B1226848) salts, DFT and MP2 methods have been used to compute gas-phase activation enthalpies, with results often showing good agreement with more computationally expensive CBS-QB3 calculations. nih.govresearchgate.net These computational tools are essential for predicting the kinetic and thermodynamic favorability of potential reactions involving 2-Methoxyethyl benzenesulfonate.

Table 1: Common Computational Methods in Reactivity Studies

| Method | Description | Primary Application |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. | Calculation of molecular geometries, reaction energies, and activation barriers. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Provides more accurate energy calculations compared to DFT for certain systems. nih.gov |

| Complete Basis Set (CBS) Methods | Composite methods that extrapolate to the complete basis set limit to achieve high accuracy in calculated energies. | Used as a benchmark for determining highly accurate activation enthalpies and reaction energies. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with quantum mechanics and the larger, surrounding environment with classical molecular mechanics. | Simulates reactions in complex environments like solutions or enzymes. nih.govresearchgate.net |

Analysis of Activation Barriers in Solution-Phase Reactions

The transition from the gas phase to a solution phase can significantly alter the energetics of a chemical reaction, a phenomenon that is critically important for understanding the behavior of this compound in environmental or industrial contexts. Computational studies on analogous methyl-transfer reactions have shown that reactions in the aqueous phase often proceed more slowly than in the gas phase. nih.gov This is because the charged reactants are typically stabilized by the polar solvent more effectively than the transition state, which often has a more delocalized charge. nih.govresearchgate.net This differential stabilization increases the activation free energy required for the reaction to occur.

To accurately model these solvent effects, several computational strategies are used. Polarizable continuum models (PCM) and the generalized Born/surface area (GB/SA) model treat the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.net For a more explicit representation, Quantum Mechanics/Molecular Mechanics (QM/MM) Monte Carlo simulations are performed, where the solute is treated with QM and the individual solvent molecules (e.g., water) are treated with MM. nih.gov These simulations, often combined with free-energy perturbation theory, provide a detailed picture of the solvation effects on the reaction's activation barrier. nih.govresearchgate.net

Table 2: Comparison of Gas-Phase vs. Aqueous-Phase Activation Energy

| Phase | Dominant Factors | Effect on Reactants | Effect on Transition State | Resulting Activation Barrier |

| Gas Phase | Intrinsic electronic properties of the molecules. | No external stabilization. | No external stabilization. | Lower (baseline). |

| Aqueous Phase | Solvation and electrostatic interactions with polar water molecules. | Strong stabilization of charged reactants. | Weaker stabilization due to delocalized charge. | Higher (slower reaction rate). nih.gov |

Theoretical Assessments of Abiotic Degradation Pathways

Theoretical assessments are crucial for predicting the environmental fate of this compound, particularly its potential for abiotic degradation in settings like groundwater. Abiotic degradation involves chemical transformation without the intervention of microorganisms. For many organic contaminants, these pathways include reduction and oxidation reactions, often mediated by naturally occurring minerals. navy.mil

Minerals such as mackinawite (FeS) and magnetite (Fe₃O₄) are known to facilitate the abiotic degradation of various groundwater contaminants. navy.mil Theoretical assessments for this compound would involve modeling its interaction with the surfaces of these minerals. Such models can predict the likelihood and mechanism of degradation pathways. For example, for chlorinated compounds, abiotic reduction can lead to products like acetylene, while oxidative pathways can form organic acids and carbon dioxide. navy.mil Computational modeling can help determine if similar reductive or oxidative transformations are feasible for this compound and can identify potential daughter products, which is a key step in assessing its natural attenuation potential. navy.mil

Computational Simulation of Reaction Mechanisms

Computational simulations provide a step-by-step view of reaction mechanisms, revealing the transient structures and energetic changes that occur as reactants transform into products. For compounds like this compound, understanding mechanisms such as hydrolysis or reactions with nucleophiles is critical.

Hybrid QM/MM simulations are particularly powerful for this purpose. nih.govresearchgate.net A "dual-level" approach has proven effective in simulating reaction mechanisms in solution. researchgate.net In this method:

The reaction's gas-phase activation free energy is first calculated using a high-level QM method, such as DFT, for the solute system. researchgate.net

The change in the free energy of solvation from the reactant state to the transition state is then calculated. This is achieved by taking the difference between the activation free energies from QM/MM simulations in solution and separate gas-phase simulations. researchgate.net

The final, accurate activation barrier in the condensed phase is obtained by combining the high-level gas-phase energy with the calculated solvation free energy change. researchgate.net

This approach allows for a robust and computationally feasible simulation of the entire reaction coordinate, providing detailed mechanistic insights that are difficult to obtain through experimental means alone. researchgate.net

Derivatives and Analogues of 2 Methoxyethyl Benzenesulfonate

Sulfonate Esters with Varying Alkyl or Aryl Moieties

The identity of the group attached to the sulfonate ester moiety significantly influences the compound's reactivity and properties. By systematically varying the alkyl or aryl groups, a wide range of sulfonate esters can be synthesized, each with unique characteristics.

The synthesis of sulfonate esters is a cornerstone of organic chemistry, with traditional methods often relying on the reaction of sulfonyl chlorides with alcohols. rsc.orgeurjchem.com However, concerns over the hazardous nature of sulfonyl chlorides have spurred the development of alternative, milder synthetic routes. nih.gov Recent advancements include visible-light-induced multicomponent reactions of arylazo sulfones and alcohols, which offer a facile and efficient pathway to a broad spectrum of sulfonic esters under mild conditions. nih.gov Another innovative approach involves the iodobenzene-catalyzed direct sulfonylation of aromatic compounds with sulfonic acids, a metal-free method that proceeds at room temperature. rsc.org

The nature of the alkyl or aryl group has a profound impact on the properties of the resulting sulfonate ester. For instance, α-sulfo alkyl ester surfactants exhibit changes in their critical micelle concentration and adsorption properties based on the length of the shorter alkyl chain. nih.gov Similarly, the reactivity of aryl sulfonate esters can be tuned. They are recognized as highly reactive activating groups in certain cross-coupling reactions. researchgate.net The variation of these moieties allows for the creation of a diverse library of sulfonate esters with tailored properties. researchgate.net

Below is a data table summarizing various synthetic methods for sulfonate esters with different alkyl and aryl groups:

Table 1: Synthetic Methods for Sulfonate Esters| Method | Reactants | Catalyst/Conditions | Product Scope | Reference |

|---|---|---|---|---|

| Traditional Method | Sulfonyl chloride, Alcohol | Base | Wide range of sulfonate esters | rsc.orgeurjchem.com |

| Visible-Light-Induced Reaction | Arylazo sulfone, Alcohol, DABSO | CuI, HCl, Visible light | Aryl sulfonic esters | nih.gov |

| Iodobenzene-Catalyzed Sulfonylation | Aminoquinoline, Aryl or Alkyl sulfonic acid | Iodobenzene, Peracetic acid | Aryl sulfonate esters | rsc.org |

| Reaction with Trialkyl Phosphites | Sulfonic acid, Trialkyl phosphite | Room temperature | Alkyl sulfonate esters | researchgate.net |

| Electro-Oxidative Sulfonylation | Phenol (B47542), Sodium arenesulfinate | Electro-oxidation | Arylsulfonate esters | acs.orgorganic-chemistry.org |

Substituted Benzenesulfonate (B1194179) Derivatives

Introducing substituents onto the benzene (B151609) ring of benzenesulfonate provides another powerful tool for modifying the molecule's electronic and steric properties. These substitutions can influence the reactivity of the sulfonate ester and introduce new functionalities.

A variety of substituted benzenesulfonate derivatives have been synthesized and characterized for diverse applications. nih.govresearchgate.net For example, the synthesis of N-aryl substituted benzenesulfonamide (B165840) derivatives has been achieved through the coupling reaction of benzenesulfonyl chloride with different substituted aromatic amines. researchgate.net The characterization of these compounds often involves spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR. researchgate.netresearchgate.net

The nature and position of the substituent on the benzene ring can have a significant impact on the compound's properties. For instance, the introduction of specific substituents can be used to develop compounds with potential anticancer activity. nih.gov Furthermore, the functionalization of materials like graphene nanopores with benzenesulfonic groups can enhance properties such as proton transport. acs.org The degradation products of linear alkylbenzenesulfonates, which are substituted benzenesulfonates, have been studied in detail, revealing fragmentation pathways upon analysis. nih.gov

The following table provides examples of substituted benzenesulfonate derivatives and their characterization methods:

Table 2: Examples of Substituted Benzenesulfonate Derivatives| Derivative | Substituent(s) | Characterization Methods | Potential Application | Reference |

|---|---|---|---|---|

| N-Aryl substituted benzenesulfonamides | Various substituted aryl amines | FT-IR, ¹H-NMR, ¹³C-NMR, UV Spectroscopy | Anti-inflammatory | researchgate.net |

| 4-(2-methylacetamide)benzenesulfonamide derivatives | 2-methylacetamide and various secondary amines | ¹H NMR, ¹³C NMR, LC-MS-MS, UV-Vis, FTIR, Photoluminescence, Elemental analysis | Antimicrobial, Cytotoxicity | nih.gov |

| Benzoylthioureido benzenesulfonamide derivatives | Benzoylthioureido and other groups | IR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Carbonic anhydrase inhibitors | nih.gov |

| Benzenesulfonic acid derivatives (e.g., 3-sulfobenzamide) | Amide, Hydroxyl | Not specified in detail | Dopant for electron-conjugated polymers | google.com |

Analogues with Related Functional Groups

The exploration of bioisosteric replacements for the sulfonate ester group can lead to the discovery of novel analogues with potentially improved properties. scripps.eduu-tokyo.ac.jpcambridgemedchemconsulting.com Bioisosteres are functional groups that possess similar physical or chemical properties and can elicit comparable biological responses. scripps.edu

The sulfonate group itself can be considered a bioisostere of the phosphate (B84403) group, a replacement that has been crucial in the development of enzyme inhibitors and analogues of phosphorylated metabolites. acs.org Other functional groups that can act as isosteres for the sulfonate or related moieties include sulfonamides and tetrazoles. scripps.eduyoutube.com For instance, sulfonamides are often less acidic than the corresponding sulfonic acids. scripps.edu The replacement of an ester group with a heterocycle like an oxadiazole is another common strategy to enhance metabolic stability. cambridgemedchemconsulting.com

The synthesis of these analogues often requires distinct chemical strategies. For example, sulfinate esters, which are closely related to sulfonate esters, can be synthesized from aryl iodides through the direct oxidation of thioesters. rsc.org The reactivity of these analogues can also differ significantly; for instance, aryl sulfonate esters can undergo S-O bond cleavage under mild, light-induced conditions to generate sulfonyl radicals, a reactivity not typically observed with other related functional groups. rsc.org

This table highlights some common bioisosteric replacements for sulfonate and related functional groups:

Table 3: Bioisosteric Replacements for Sulfonate and Related Groups| Original Group | Bioisosteric Replacement(s) | Key Property Comparison | Reference |

|---|---|---|---|

| Phosphate | Sulfonate | Sulfonates are isosteric replacements for phosphates. | acs.org |

| Carboxylic Acid | Sulfonate, Sulfonamide, Tetrazole | Sulfonates are more hydrophilic and fully ionized at physiological pH. Sulfonamides are less acidic. Tetrazoles have similar pKa but greater lipophilicity. | scripps.eduu-tokyo.ac.jpyoutube.com |

| Ester | Oxadiazole, Trifluoroethylamine | Oxadiazoles can increase metabolic stability. Trifluoroethylamines can act as amide isosteres. | cambridgemedchemconsulting.comacs.org |

| Amide | Sulfonamide, Heterocycles (e.g., pyrimidine (B1678525), imidazole) | Sulfonamides can improve metabolic stability but may reduce solubility. Heterocycles can lock the conformation. | cambridgemedchemconsulting.com |

Synthesis and Characterization of Specific Derivatives for Targeted Applications

The synthesis of specific derivatives of 2-methoxyethyl benzenesulfonate and its analogues is often driven by the need for molecules with tailored properties for particular applications, such as in medicinal chemistry or materials science. This targeted approach involves the rational design and synthesis of compounds followed by thorough characterization to confirm their structure and evaluate their performance.

For example, the sulfonation of molecules is a key strategy to enhance water solubility, a crucial property for many dyes and pharmaceuticals. nih.govnih.gov To facilitate the synthesis of sulfonated molecules, protecting groups for sulfonic acids have been developed. These protecting groups, such as isopropyl, isobutyl, and neopentyl esters, exhibit different stabilities towards acidic and nucleophilic conditions, allowing for their selective removal. nih.gov

In the field of drug discovery, novel benzenesulfonate scaffolds have been synthesized and shown to possess significant anticancer activity, inducing cell cycle arrest. nih.gov Similarly, various benzenesulfonamide derivatives have been synthesized and characterized for their potential as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.govnih.gov The synthesis of these targeted derivatives often involves multi-step reaction sequences, and their characterization relies on a combination of spectroscopic and analytical techniques to confirm their identity and purity. researchgate.netnih.govnih.gov The functionalization of materials is another area where targeted synthesis is employed; for instance, the covalent functionalization of graphene nanopores with benzenesulfonic acid has been investigated to create proton-exchange membranes with enhanced properties. acs.org

The following table provides examples of specific derivatives synthesized for targeted applications:

Table 4: Specific Derivatives and Their Targeted Applications| Derivative Class | Specific Application | Synthetic Strategy | Characterization | Reference |

|---|---|---|---|---|

| Protected Sulfonates | Improving water-solubility of hydrophobic molecules | Esterification of sulfonic acids with various alcohols (e.g., isopropyl, isobutyl, neopentyl) | Comparison of stability to different cleavage conditions | nih.govnih.gov |

| Anticancer Benzenesulfonates | Inducing G2/M cell cycle arrest in cancer cells | Synthesis of novel benzenesulfonate scaffolds | Apoptosis and autophagy assays | nih.gov |

| Antimicrobial Benzenesulfonamides | Targeting microbial pathogens | Reaction of a bromo-substituted sulfonamide with secondary amines | In vitro antimicrobial and cytotoxicity evaluation | nih.gov |

| Functionalized Graphene | Proton exchange membranes | Covalent functionalization of graphene nanopores with benzenesulfonic acid | Molecular dynamics simulations to study proton transport | acs.org |

Future Research Directions and Emerging Trends

Novel Reaction Pathways and Catalysis

As a sulfonate ester, 2-Methoxyethyl benzenesulfonate (B1194179) is recognized as having a good leaving group, making it a valuable substrate in substitution and elimination reactions. eurjchem.com Future research is set to explore its reactivity in novel, catalytically driven transformations that offer greater control and efficiency.

Transition-Metal Catalysis: Beyond established uses, there is potential for employing 2-Methoxyethyl benzenesulfonate in a broader range of transition-metal-catalyzed cross-coupling reactions. eurjchem.com The development of new, highly active, and stable catalysts, such as those based on gold nanoparticles, could unlock new synthetic pathways. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Isothioureas and N-heterocyclic carbenes (NHCs) have emerged as powerful Lewis base catalysts. squarespace.com For instance, the isothiourea catalyst "HyperBTM" is used in the kinetic resolution of challenging alcohols through acyl ammonium (B1175870) catalysis. squarespace.com Applying such organocatalytic strategies to reactions involving this compound could enable the enantioselective synthesis of complex chiral molecules.

Photoredox Catalysis: The visible-light-induced synthesis of sulfonic esters is a prime example of photoredox catalysis. nih.gov This field is rapidly expanding, and future work could involve using this compound as a substrate in light-mediated reactions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

These catalytic systems offer the potential for developing highly selective and efficient reactions, expanding the synthetic utility of this compound beyond its current applications.

Exploration of Undiscovered Applications in Chemical Synthesis

The inherent stability and reactivity of the sulfonate ester group position it as a key functional group in diverse areas of chemistry. eurjchem.comeurjchem.com While this compound is a valuable synthetic intermediate, its full potential remains to be unlocked.

Medicinal Chemistry: The sulfonic ester moiety is a structural feature in numerous biologically active compounds, including anticancer and antimicrotubule agents. nih.gov Future research could systematically explore the incorporation of the this compound fragment into novel pharmaceutical candidates, leveraging its specific steric and electronic properties.

Bioorganic Chemistry: Sulfonate esters have been used in the synthesis of complex biomolecules, such as carbohydrate sulfonates and sulfated peptide analogs. acs.org The unique 2-methoxyethyl group could be exploited to create novel probes or modifiers for studying biological systems.

Materials Science: Sulfonyl-containing compounds are integral to many modern materials. eurjchem.comeurjchem.com The properties of this compound could be harnessed in the design of novel polymers or functional materials, where the benzenesulfonate group could be used for cross-linking or as a modifiable handle.

Protecting Group Chemistry: Sulfonate esters are valued as protecting groups in multi-step synthesis. eurjchem.com The specific reactivity of the 2-methoxyethyl derivative could be explored to develop a protecting group with unique cleavage conditions, adding to the repertoire of orthogonal protective strategies available to synthetic chemists.

Integration of Computational Chemistry for Predictive Modeling

Despite their widespread use, the mechanistic details of reactions like sulfonylation remain ambiguous and highly dependent on reaction conditions. eurjchem.comeurjchem.com Computational chemistry provides a powerful lens for elucidating these mechanisms and predicting reactivity, guiding experimental design.

Mechanism Elucidation: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis and subsequent reactions of this compound. This can help clarify ambiguous mechanisms, identify transition states, and explain observed selectivity. nih.gov

Informed Catalyst Design: Computational modeling is instrumental in the design of new catalysts. By simulating the interaction between a substrate like this compound and a catalyst (e.g., an isothiourea or a transition metal complex), researchers can predict which catalyst structures will be most effective and selective, accelerating the development cycle. squarespace.com

Predicting Properties: Computational tools can calculate key molecular properties of this compound, such as its geometric parameters, atomic population, and dipole moment. nih.gov This data is valuable for understanding its reactivity, stability, and spectroscopic characteristics, which can aid in the development of new applications, for instance, in materials science by predicting thermoelectric properties through calculations of Gibbs free energy and electronegativity. nih.govresearchgate.net

The synergy between computational prediction and experimental validation is a major trend in modern chemistry that will undoubtedly deepen our understanding of this compound. squarespace.com

Development of High-Throughput Analytical Techniques

The discovery and optimization of chemical reactions have been dramatically accelerated by the adoption of high-throughput experimentation (HTE). nih.gov These techniques allow for a massive number of experiments to be performed in parallel, using minimal material. nih.gov

Rapid Reaction Screening: HTE platforms, often involving robotic liquid handlers and microtiter plates, can be used to rapidly screen a wide array of catalysts, solvents, and reaction conditions for the synthesis of this compound or its use in subsequent reactions. chemrxiv.org

High-Throughput Analysis: A key bottleneck in HTE is often the analysis of the vast number of samples generated. nih.gov The coupling of HTE with rapid mass spectrometry (MS) techniques has been a game-changer. Desorption electrospray ionization mass spectrometry (DESI-MS) allows for the analysis of reaction mixtures in seconds or even sub-seconds per sample, directly from the reaction plate. nih.govrsc.orgsemanticscholar.org

Data Processing and Visualization: Specialized software has been developed to design HTE reaction arrays and to process the large datasets generated. chemrxiv.org This software can automatically generate "heat maps" of reactivity, allowing researchers to quickly identify the most promising reaction conditions for further optimization. nih.govsemanticscholar.org

Applying these high-throughput methods would allow researchers to quickly map the reactivity of this compound and discover novel transformations and applications with unprecedented speed and efficiency.

| Technique/Tool | Function | Impact on Research |

| High-Throughput Experimentation (HTE) | Parallel execution of many small-scale reactions. nih.gov | Rapid discovery and optimization of reaction conditions. chemrxiv.org |

| Desorption Electrospray Ionization (DESI-MS) | Ultra-fast mass spectrometry analysis with minimal sample prep. semanticscholar.org | Reduces analytical bottleneck, enabling screening of thousands of reactions per day. nih.govsemanticscholar.org |

| HTE Software (e.g., phactor™) | Design, management, and analysis of reaction arrays. chemrxiv.org | Streamlines the entire HTE workflow from design to data interpretation. chemrxiv.org |

Q & A

Basic: What is the recommended synthetic route for 2-Methoxyethyl benzenesulfonate in laboratory settings?

The synthesis typically involves reacting benzenesulfonyl chloride with 2-methoxyethanol under controlled conditions. A two-step procedure is common:

Sulfonation : Benzenesulfonyl chloride is reacted with 2-methoxyethanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

Purification : The crude product is isolated via solvent extraction (e.g., dichloromethane/water) and further purified using column chromatography or recrystallization .

Key parameters : Maintain temperatures below 40°C to minimize side reactions. Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride intermediate.

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Liquid chromatography-tandem mass spectrometry (LC-QQQ-MS/MS) is highly effective. For example:

- Column : Agilent Zorbax SB-C18 (3.0 mm × 100 mm, 1.8 µm).

- Mobile phase : Water (5 mmol·L⁻¹ ammonium formate) and methanol in gradient mode.

- Detection limits : Achieves quantification down to 1 ng·mL⁻¹ for alkyl benzenesulfonate derivatives (e.g., ethyl, propyl analogs). Validate linearity (R² ≥ 0.998) and recovery rates (92–100%) using spiked samples .

Advanced: How does the molecular structure of this compound influence its reactivity in esterification reactions?

The electron-withdrawing sulfonate group stabilizes the transition state during nucleophilic substitution, enhancing reactivity. Density Functional Theory (DFT) studies show that the methoxyethyl moiety facilitates hydrogen bonding with nucleophiles (e.g., alcohols), lowering activation barriers (~10 kJ·mol⁻¹ in solution). This makes the compound a versatile alkylating agent in synthesizing esters and ethers .

Advanced: What are the stability challenges of this compound, and how can degradation be mitigated?

Degradation pathways : Hydrolysis under humid conditions forms benzenesulfonic acid and 2-methoxyethanol. Photodegradation may also occur.

Mitigation strategies :

- Storage : Use airtight containers under inert gas (N₂/Ar) at 2–8°C.

- Stabilizers : Add molecular sieves to absorb moisture.

- Monitoring : Regular HPLC analysis to detect degradation products like methyl benzenesulfonate (a common impurity) .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Segregate as hazardous chemical waste and incinerate via licensed facilities .

Advanced: Can this compound serve as a genotoxic impurity in pharmaceutical intermediates?

Yes, alkyl benzenesulfonates are potential genotoxins due to their alkylating activity. Regulatory limits (e.g., ICH M7) require strict control (threshold: 1–5 µg·g⁻¹). Use LC-MS/MS to quantify residual levels in drug substances. For example, methyl benzenesulfonate is detected at <20 ng·mL⁻¹ in amlodipine besylate formulations .

Advanced: How is this compound applied in oligonucleotide synthesis?

It is used to modify nucleoside phosphoramidites, enhancing metabolic stability. For instance, 2′-O-(2-methoxyethyl) groups in antisense oligonucleotides improve RNA binding affinity and nuclease resistance. The sulfonate group aids in solubility during solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten